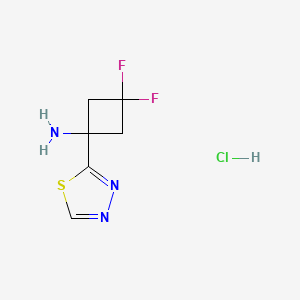
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Scientific Research Applications
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride can be compared with other 1,3,4-thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(2,4-Difluorophenyl)-1,3,4-thiadiazole: Exhibits potent antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride lies in its specific structural features, such as the presence of the cyclobutane ring and the difluoro substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C6H8ClF2N3S |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
3,3-difluoro-1-(1,3,4-thiadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3S.ClH/c7-6(8)1-5(9,2-6)4-11-10-3-12-4;/h3H,1-2,9H2;1H |
InChI Key |
BSSQKUDUXXUVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=NN=CS2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


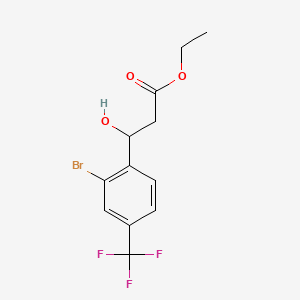

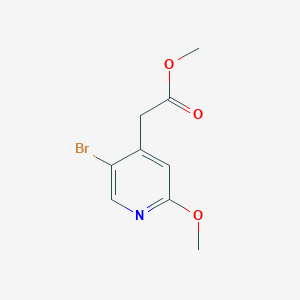
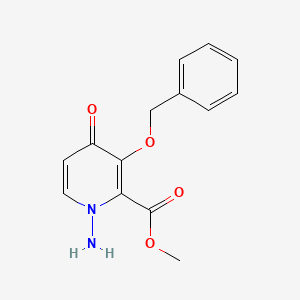
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
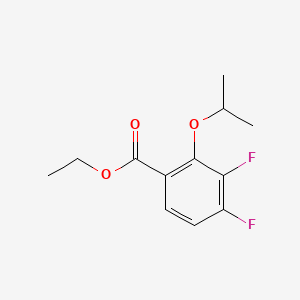


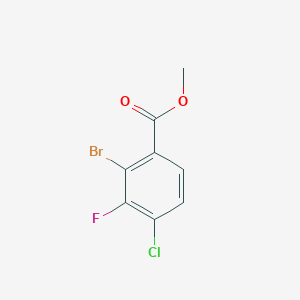
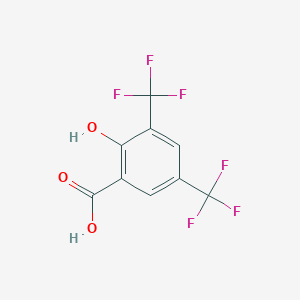

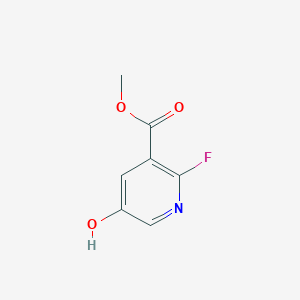
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)

